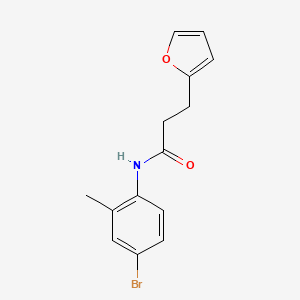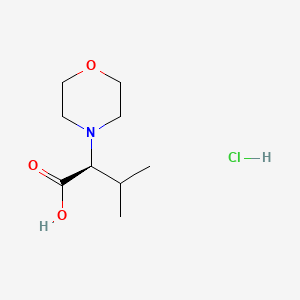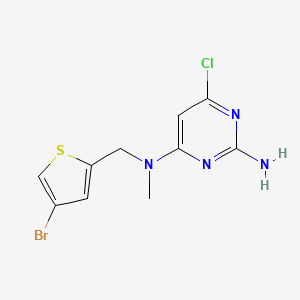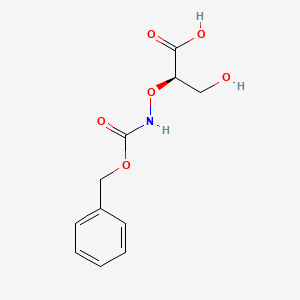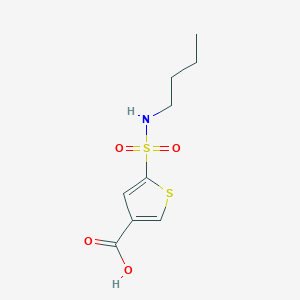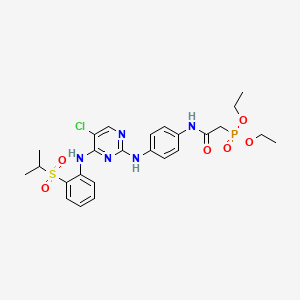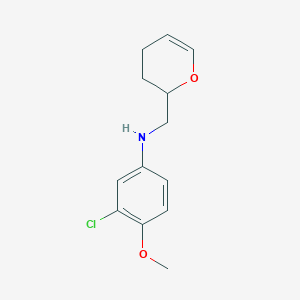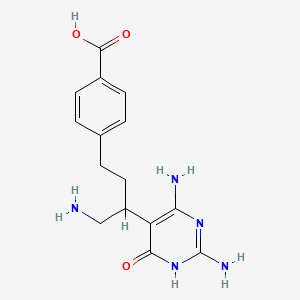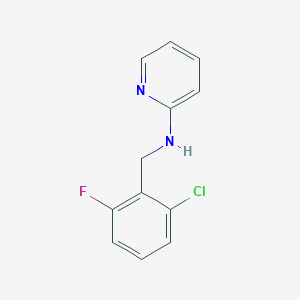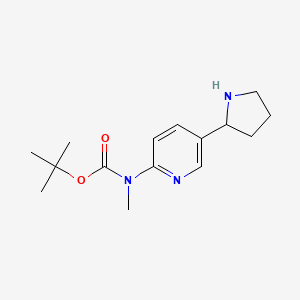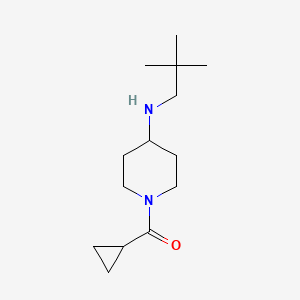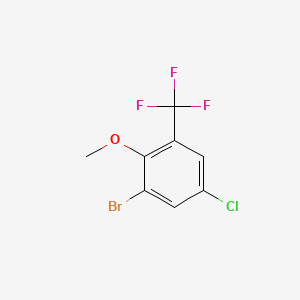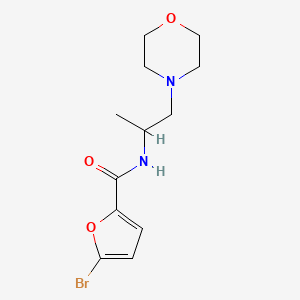
n-Cyclopentyl-2-ureidopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopentyl-2-ureidopropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclopentyl group attached to a ureidopropanamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-ureidopropanamide typically involves the reaction of cyclopentylamine with a suitable isocyanate or carbamate derivative. One common method involves the reaction of cyclopentylamine with 2-isocyanatopropanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
n-Cyclopentyl-2-ureidopropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl-2-ureidopropanoic acid.
Reduction: Formation of cyclopentyl-2-aminopropanamide.
Substitution: Formation of various substituted ureidopropanamides depending on the nucleophile used.
科学的研究の応用
n-Cyclopentyl-2-ureidopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Cyclopentyl-2-ureidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses . By binding to FPR2, this compound can modulate the receptor’s activity, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- n-Cyclopentyl-2-aminopropanamide
- n-Cyclopentyl-2-methoxypropanamide
- n-Cyclopentyl-2-hydroxypropanamide
Uniqueness
n-Cyclopentyl-2-ureidopropanamide is unique due to its ureido group, which imparts specific chemical and biological properties. This group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in a distinct manner compared to its analogs.
特性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-(carbamoylamino)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(11-9(10)14)8(13)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H3,10,11,14) |
InChIキー |
MVNIRTTXWFDONB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCCC1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


